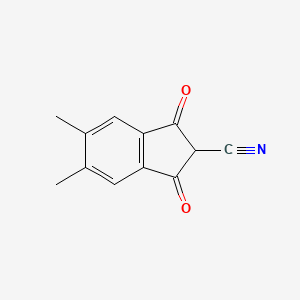
5,6-Dimethyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indene-2-carbonitrile, 2,3-dihydro-5,6-dimethyl-1,3-dioxo- is a complex organic compound with a unique structure that includes an indene core, a carbonitrile group, and two dioxo groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene-2-carbonitrile, 2,3-dihydro-5,6-dimethyl-1,3-dioxo- can be achieved through several synthetic routes. One common method involves the nucleophilic addition of alkyl acetate to dialkyl phthalate under basic conditions, producing an intermediate that can be further processed to yield the desired compound . The reaction typically requires a strong base, such as sodium hydroxide, and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 1H-Indene-2-carbonitrile, 2,3-dihydro-5,6-dimethyl-1,3-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
1H-Indene-2-carbonitrile, 2,3-dihydro-5,6-dimethyl-1,3-dioxo- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, including polymers and resins, due to its unique structural properties.
作用機序
The mechanism by which 1H-Indene-2-carbonitrile, 2,3-dihydro-5,6-dimethyl-1,3-dioxo- exerts its effects involves interactions with various molecular targets and pathways. The indene core can interact with biological receptors, while the carbonitrile and dioxo groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
類似化合物との比較
Indane-1,3-dione: Shares a similar indene core but lacks the carbonitrile group.
1H-Indene, 2,3-dihydro-1,1-dimethyl-3-(1-methylethyl): Another indene derivative with different substituents.
Uniqueness: 1H-Indene-2-carbonitrile, 2,3-dihydro-5,6-dimethyl-1,3-dioxo- is unique due to the presence of both carbonitrile and dioxo groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and interactions, making the compound versatile for various applications.
特性
CAS番号 |
58138-32-2 |
|---|---|
分子式 |
C12H9NO2 |
分子量 |
199.20 g/mol |
IUPAC名 |
5,6-dimethyl-1,3-dioxoindene-2-carbonitrile |
InChI |
InChI=1S/C12H9NO2/c1-6-3-8-9(4-7(6)2)12(15)10(5-13)11(8)14/h3-4,10H,1-2H3 |
InChIキー |
FFFJTIJLJABDOY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)C(=O)C(C2=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


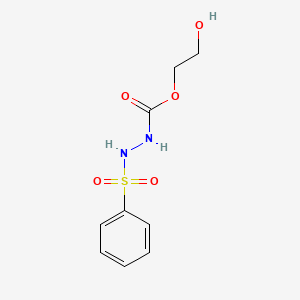

![2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14616166.png)
![[(2-Methylprop-2-en-1-yl)selanyl]benzene](/img/structure/B14616174.png)
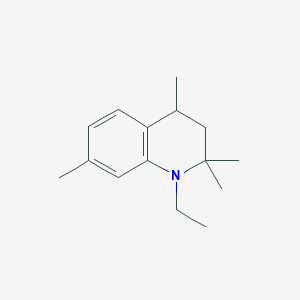
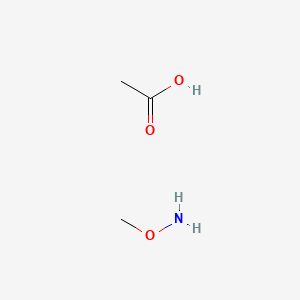
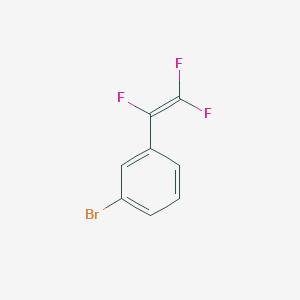
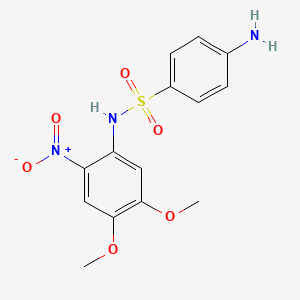
![7H-Pyrimido[5,4-c]carbazole, 7-methyl-](/img/structure/B14616213.png)
![N,N'-(5,5'-Dichloro-4,4'-dimethyl[1,1'-biphenyl]-2,2'-diyl)diacetamide](/img/structure/B14616214.png)
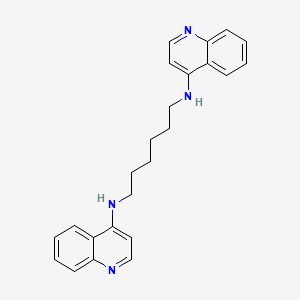
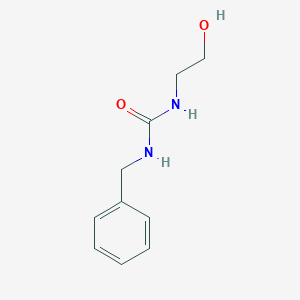
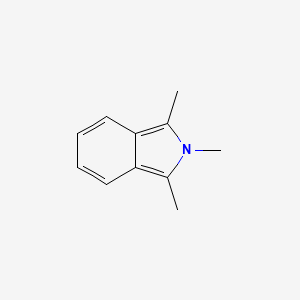
![[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene](/img/structure/B14616231.png)
